molecular formula C8H7ClN2O B2596651 2-Amino-5-chloro-4-methoxybenzonitrile CAS No. 79025-49-3

2-Amino-5-chloro-4-methoxybenzonitrile

Cat. No. B2596651
CAS RN: 79025-49-3
M. Wt: 182.61
InChI Key: ORCCGLHAMALPHU-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-4-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7ClN2O . It is a benzonitrile derivative .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClN2O/c1-11-7-3-2-6 (5-9)8 (10)4-7/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-chloro-4-methoxybenzonitrile derivatives have been investigated for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have demonstrated significant efficiency in inhibiting corrosion on mild steel in acidic environments. These compounds exhibit a high inhibition efficiency, with one study showing an efficiency of 97.83% at a concentration of 100 mg/L. This high effectiveness is attributed to the compounds' ability to form a protective layer on the metal surface, as confirmed by various techniques including weight loss, electrochemical studies, and surface analysis through Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma, Quraishi, & Singh, 2015).

Anticancer Research

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Novel 4-aminoquinazoline derivatives, synthesized from related compounds, showed promising activities against Bcap-37 cell proliferation, indicating their potential as anticancer agents. Certain derivatives exhibited significant inhibition rates, highlighting the compound's utility in developing new therapeutic agents (Li, 2015).

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules. Its role in the synthesis of Gefitinib, an anticancer drug, through a series of transformations including transfer hydrogenation and Dimroth rearrangement, underscores its importance in pharmaceutical manufacturing processes. This pathway demonstrates the compound's utility in facilitating the synthesis of clinically significant molecules (Jin et al., 2005).

Safety and Hazards

The safety information for “2-Amino-5-chloro-4-methoxybenzonitrile” indicates that it is a substance with hazard statements H302, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5-chloro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCCGLHAMALPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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